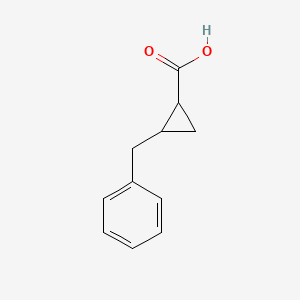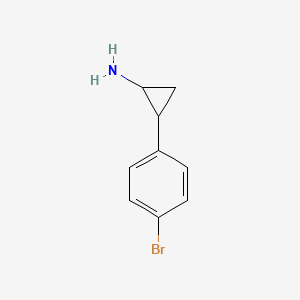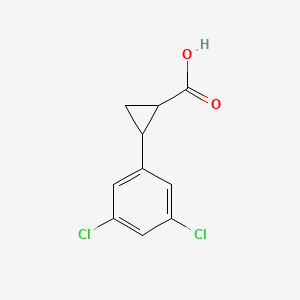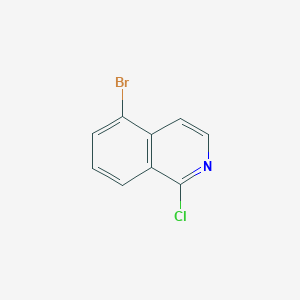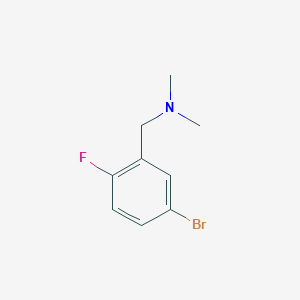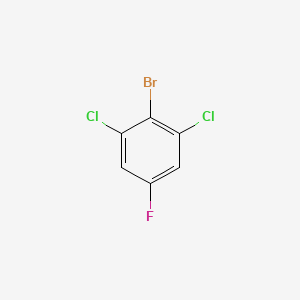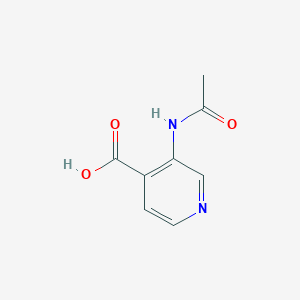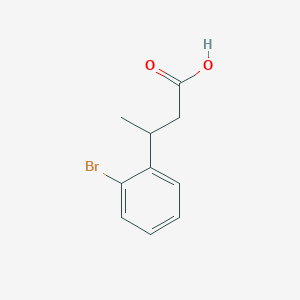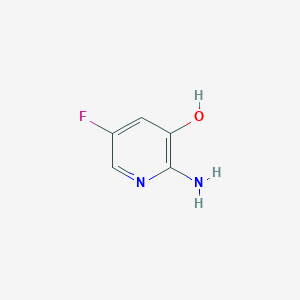
2-Amino-5-fluoropyridin-3-ol
概要
説明
“2-Amino-5-fluoropyridin-3-ol” is a chemical compound with the CAS Number: 1003711-04-3 . It has a molecular weight of 128.11 and its IUPAC name is 2-amino-5-fluoro-3-pyridinol . It is a solid substance and is typically stored at 4°C, protected from light .
Synthesis Analysis
The synthesis of 2-amino-5-fluoropyridine, an important intermediate for the synthesis of LBM415, has been reported . The synthesis route involves using 2-aminopyridine as raw material and via nitrification, amino acetylation, reduction of nitro, diazolization, Schiemann reaction, and hydrolysis of acetyl .
Molecular Structure Analysis
The molecular formula of “2-Amino-5-fluoropyridin-3-ol” is C5H5FN2O . The InChI code is 1S/C5H5FN2O/c6-3-1-4(9)5(7)8-2-3/h1-2,9H,(H2,7,8) . The Canonical SMILES string is C1=C(C=NC(=C1O)N)F .
Physical And Chemical Properties Analysis
“2-Amino-5-fluoropyridin-3-ol” has a boiling point of 370.9±42.0 C at 760 mmHg . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 0 and a Topological Polar Surface Area of 59.1 Ų .
科学的研究の応用
Synthesis and Structural Analysis
2-Amino-5-fluoropyridin-3-ol serves as an important intermediate in the synthesis of complex molecules due to its unique structural properties. For instance, its analog, a C-nucleoside with fluorine replacing the O2 carbonyl of deoxycytidine, showcases the potential of fluorinated pyridines in medicinal chemistry. This compound, with its furanose ring adopting a C2′-endo conformation and an anti-orientation of the pyridine ring, highlights the role of fluorinated nucleosides in the development of novel therapeutic agents (Sun, Lo, & McLaughlin, 2006).
Radiosynthesis for Imaging Applications
The compound has also found application in the radiosynthesis of 2-amino-5-[18F]fluoropyridines, offering a new avenue for the development of imaging agents in positron emission tomography (PET). This process involves a palladium-catalyzed reaction, showcasing the utility of 2-Amino-5-fluoropyridin-3-ol derivatives in the creation of radiotracers for diagnostic purposes (Pauton, Gillet, Aubert, Bluet, Gruss-Leleu, Roy, & Perrio, 2019).
Chemical Biology and Protein Labeling
In chemical biology, derivatives of 2-Amino-5-fluoropyridin-3-ol are used for the fluorescent labeling of proteins, aiding in the study of protein structure, dynamics, and interactions. The synthesis of fluorescent amino acids and their incorporation into proteins without disrupting native biomolecular properties exemplifies the importance of such compounds in modern biochemical research (Cheng, Kuru, Sachdeva, & Vendrell, 2020).
Coordination Chemistry and Magnetic Properties
Moreover, its utility extends into coordination chemistry, where complexes of 2-amino-5-chloro-3-fluoropyridine, a closely related compound, have been synthesized to study their magnetic properties. Such research underlines the broader relevance of fluoropyridines in the synthesis of materials with potential applications in magnetic resonance and other technologies (Solomon, Landee, Turnbull, & Wikaira, 2014).
Novel Synthetic Pathways
The chemical's role in synthetic chemistry is further evidenced by innovative approaches to its synthesis, offering pathways with enhanced efficiency and yield. These methodologies highlight the ongoing research into optimizing the production of fluoropyridine derivatives for various scientific and industrial applications (Ying-qi, 2008).
Safety And Hazards
The safety information for “2-Amino-5-fluoropyridin-3-ol” indicates that it is corrosive . The hazard statements include H302 (Harmful if swallowed), H318 (Causes serious eye damage), and it may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective equipment .
特性
IUPAC Name |
2-amino-5-fluoropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O/c6-3-1-4(9)5(7)8-2-3/h1-2,9H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDZENLHGZUFBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50613861 | |
| Record name | 2-Amino-5-fluoropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50613861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-fluoropyridin-3-ol | |
CAS RN |
1003711-04-3 | |
| Record name | 2-Amino-5-fluoropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50613861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-fluoro-3-hydroxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

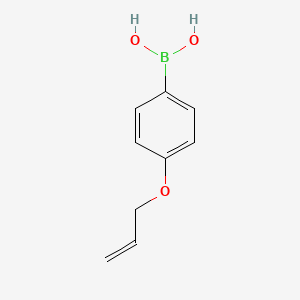
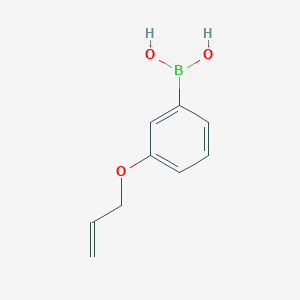

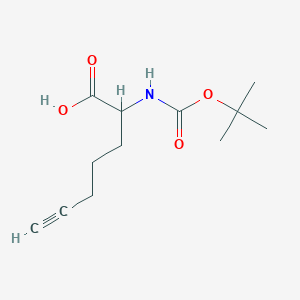
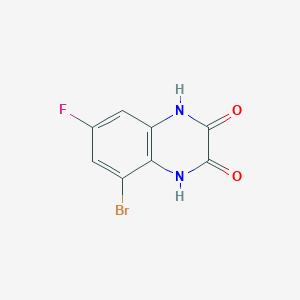
![Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1288635.png)
